2-(3-acetylphenoxy)propanoic Acid
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Overview
Description
2-(3-acetylphenoxy)propanoic acid is an organic compound with the molecular formula C11H12O4. It is characterized by the presence of an acetyl group attached to a phenoxy group, which is further connected to a propanoic acid moiety.
Preparation Methods
The synthesis of 2-(3-acetylphenoxy)propanoic acid typically involves the reaction of 3-acetylphenol with a suitable propanoic acid derivative under controlled conditions. One common method includes the esterification of 3-acetylphenol with propanoic acid, followed by hydrolysis to yield the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(3-acetylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Scientific Research Applications
2-(3-acetylphenoxy)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-acetylphenoxy)propanoic acid involves its interaction with specific molecular targets. The acetyl group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The phenoxy group may also play a role in its biological activity by interacting with cellular components .
Comparison with Similar Compounds
2-(3-acetylphenoxy)propanoic acid can be compared with other similar compounds, such as:
2-(4-acetylphenoxy)propanoic acid: Similar structure but with the acetyl group in a different position.
2-(3-methylphenoxy)propanoic acid: Contains a methyl group instead of an acetyl group.
2-(3-hydroxyphenoxy)propanoic acid:
Properties
IUPAC Name |
2-(3-acetylphenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(12)9-4-3-5-10(6-9)15-8(2)11(13)14/h3-6,8H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXNUJJKVJQNHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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